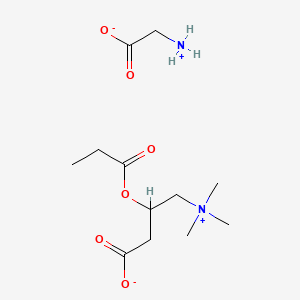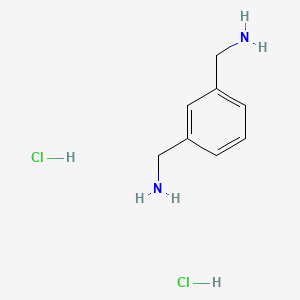
2-N-Fmoc-propane-1,2-diamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-Fmoc-propane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of 332.83 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is a popular protecting group due to its stability under basic conditions and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Fmoc-propane-1,2-diamine hydrochloride typically involves the reaction of propane-1,2-diamine with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 2-N-Fmoc-propane-1,2-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-N-Fmoc-propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Common Reagents and Conditions
Fmoc Chloride:
Triethylamine: Acts as a base in the synthesis.
Piperidine: Used for the removal of the Fmoc group.
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
2-N-Fmoc-propane-1,2-diamine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-N-Fmoc-propane-1,2-diamine hydrochloride involves the protection of amine groups during chemical synthesis. The Fmoc group forms a stable carbamate linkage with the amine, preventing unwanted reactions. The protected amine can then undergo various chemical transformations, and the Fmoc group can be removed under mild conditions to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-ethylenediamine: Similar in structure but with an ethylene backbone instead of a propane backbone.
N-Fmoc-1,2-diaminoethane: Another similar compound with a different backbone structure.
Uniqueness
2-N-Fmoc-propane-1,2-diamine hydrochloride is unique due to its specific backbone structure, which can influence the reactivity and stability of the compound in various chemical reactions. Its use in peptide synthesis is particularly notable due to the stability of the Fmoc group under basic conditions and its ease of removal under acidic conditions .
Propiedades
Fórmula molecular |
C18H21ClN2O2 |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(1-aminopropan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H |
Clave InChI |
LWOFWULBDZBXDL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)
![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)
![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)

![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)


![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)


